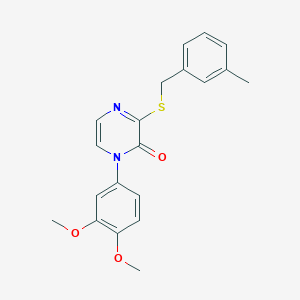
1-(3,4-dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPT belongs to the pyrazinone family of compounds and has been found to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Characterization
Several studies have been dedicated to synthesizing and characterizing compounds similar to 1-(3,4-dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one. For instance, research on the synthesis of Schiff bases containing 1,2,4-triazole and pyrazole rings has demonstrated significant advancements in creating compounds with potential biological activities. These syntheses often involve detailed spectroscopic characterization, including DFT calculations and molecular dynamics simulations, to understand their reactive properties better (Pillai et al., 2019).
Biological Evaluation and Potential Medicinal Applications
Compounds within this chemical class have been evaluated for various biological activities, such as antioxidant and α-glucosidase inhibitory activities. The antioxidant potential is typically assessed through methods like DPPH, ABTS, and FRAP assays. For example, certain Schiff bases have shown to be potent antioxidant agents, suggesting a potential role in combating oxidative stress-related diseases (Pillai et al., 2019). Additionally, these compounds have demonstrated significant α-glucosidase inhibitory potentials, indicating a possible application in managing diabetes through the inhibition of carbohydrate-digesting enzymes.
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of related compounds have been extensively studied, highlighting their potential in materials science, especially in creating electrochromic materials and fluorescent chemosensors. For instance, novel pyrazoline derivatives have been investigated for their ability to act as fluorescent chemosensors for metal ions, revealing their capacity to undergo reversible redox reactions and serve as probes for detecting specific ions in solutions (Khan, 2020).
Antitumor and Antimicrobial Activities
Some compounds in this class have been synthesized with the aim of evaluating their cytotoxic and antimicrobial activities. Research has demonstrated that certain derivatives possess potent activities against various cancer cell lines and microbial strains, suggesting their potential as lead compounds for developing new antitumor and antimicrobial agents. The cytotoxic activity against cancer cell lines and the antimicrobial efficacy against pathogens underscore the medicinal chemistry relevance of these compounds (Deady et al., 2003).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-5-4-6-15(11-14)13-26-19-20(23)22(10-9-21-19)16-7-8-17(24-2)18(12-16)25-3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVNAYQFQOTIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

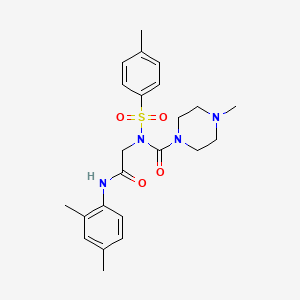

![[(1-Cyclopentylpyrazol-5-yl)methyl]methylamine](/img/structure/B2466213.png)

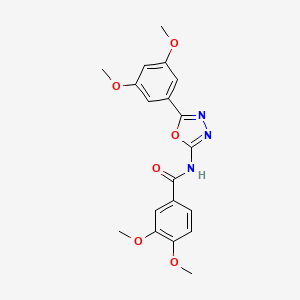
![Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2466216.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2466219.png)

![2-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2466223.png)
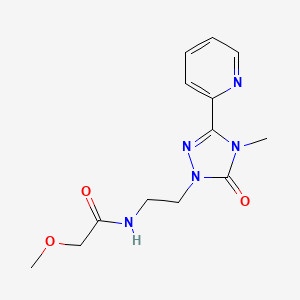
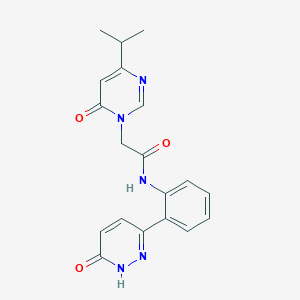
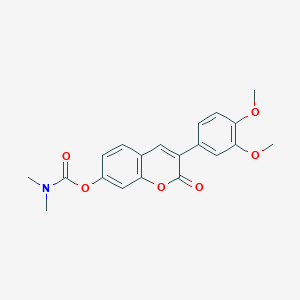
![N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)acetamide](/img/structure/B2466227.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2466232.png)